5-Benzyl-5-azaspiro[2.4]heptan-7-ol chemical properties
5-Benzyl-5-azaspiro[2.4]heptan-7-ol chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 5-Benzyl-5-azaspiro[2.4]heptan-7-ol , a critical spirocyclic scaffold in modern medicinal chemistry.
Executive Summary
5-Benzyl-5-azaspiro[2.4]heptan-7-ol (CAS: 152719-37-4) is a bicyclic nitrogenous intermediate characterized by a spiro[2.4]heptane framework. This scaffold fuses a strained cyclopropane ring with a pyrrolidine ring, sharing a single spiro-carbon. It serves as a high-value building block in drug discovery, most notably as the immediate precursor to the chiral diamine side chain of Sitafloxacin (a fourth-generation fluoroquinolone antibiotic) and in the development of Orexin receptor antagonists.
The molecule’s significance lies in its conformational restriction . Unlike flexible piperidine or pyrrolidine analogs, the spiro-cyclopropyl moiety locks the nitrogen lone pair vector and the C7-substituent orientation, improving target selectivity and metabolic stability (
Chemical Identity & Physical Properties[1][2]
| Property | Detail |
| IUPAC Name | 5-Benzyl-5-azaspiro[2.4]heptan-7-ol |
| CAS Number | 152719-37-4 |
| Molecular Formula | |
| Molecular Weight | 203.28 g/mol |
| Appearance | Viscous oil or low-melting solid (racemate); Crystalline solid (enantiopure salts) |
| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Poorly soluble in water (neutral form) |
| pKa (Calculated) | ~9.2 (Tertiary amine) |
| Chirality | Contains one stereocenter at C7.[1][2][3][4][5][6][7] The spiro carbon (C3) is achiral in the unsubstituted skeleton. |
Structural Analysis
The structure consists of a pyrrolidin-3-ol core spiro-fused to a cyclopropane. The numbering convention typically assigns the spiro carbon as C3 (of the heptane system), with the nitrogen at position 5.
-
Strain Energy: The cyclopropane ring introduces ~27 kcal/mol of strain, increasing the reactivity of the system towards ring-opening under harsh acidic conditions, though the spiro-fusion confers surprising kinetic stability.
-
Basicity: The N-benzyl group makes the nitrogen a typical tertiary amine, capable of forming stable hydrochloride or tosylate salts.
Synthesis: The Dieckmann Cyclization Protocol
The most robust "field-proven" synthesis of the 7-ol involves the construction of the pyrrolidine ring via a Dieckmann condensation, followed by decarboxylation and reduction. This route avoids the difficult formation of the quaternary spiro-carbon at late stages.
Step-by-Step Methodology
Phase 1: Precursor Assembly
Reagents: Ethyl 1-(bromomethyl)cyclopropanecarboxylate, N-Benzylglycine ethyl ester,
-
Alkylation: React ethyl 1-(bromomethyl)cyclopropanecarboxylate with N-benzylglycine ethyl ester in DMF at 60°C.
-
Workup: The secondary amine of the glycine derivative displaces the bromide, forming the diester intermediate : Ethyl 1-((N-benzyl-N-(2-ethoxy-2-oxoethyl)amino)methyl)cyclopropanecarboxylate.
Phase 2: Dieckmann Cyclization & Decarboxylation
Reagents: Sodium ethoxide (NaOEt), Toluene, reflux; then HCl/H2O.
-
Cyclization: Treat the diester with NaOEt in refluxing toluene. The enolate of the glycine moiety attacks the cyclopropane ester, closing the pyrrolidine ring to yield the
-keto ester. -
Hydrolysis/Decarboxylation: Reflux the crude
-keto ester in 10% HCl. Spontaneous decarboxylation occurs, yielding 5-benzyl-5-azaspiro[2.4]heptan-7-one .
Phase 3: Reduction to Target Alcohol
Reagents: Sodium Borohydride (
-
Reduction: Dissolve the ketone in MeOH and cool to 0°C. Add
portion-wise. -
Stereochemistry: This produces a racemic mixture of the 7-ol.
-
Purification: Quench with water, extract with DCM. The product is purified via silica gel chromatography (EtOAc/Hexanes).
Synthesis Logic Diagram (DOT)
Caption: Convergent synthesis of the 5-azaspiro[2.4]heptane scaffold via Dieckmann cyclization.
Reactivity & Transformations[8]
Functional Group Interconversion (FGI)
The 7-OH group is a versatile handle for further derivatization, particularly for introducing nitrogen functionalities required for antibiotic activity.
-
Activation: Reaction with Methanesulfonyl chloride (MsCl) yields the mesylate, a substrate for nucleophilic substitution (e.g., with Sodium Azide) to generate the 7-azido derivative.
-
Inversion: Mitsunobu conditions can be used to invert the stereocenter if a specific enantiomer is required from an unfavorable chiral reduction.
N-Debenzylation
To access the free amine (5-azaspiro[2.4]heptan-7-ol), catalytic hydrogenation is employed.
-
Conditions:
(1 atm), 10% Pd/C, MeOH. -
Caution: Prolonged exposure or high pressure/temperature may risk opening the strained cyclopropane ring (hydrogenolysis of the cyclopropane), although the spiro-fusion generally protects against this compared to simple cyclopropanes.
Applications in Drug Discovery
Sitafloxacin (Antibacterial)
The (S)-enantiomer of the amine derived from this alcohol is the key side chain of Sitafloxacin .
-
Mechanism: The spiro-ring restricts the conformation of the substituent at the C7 position of the quinolone core, enhancing binding affinity to bacterial DNA gyrase and Topoisomerase IV.
-
Pathway: 7-OH
7-OMs 7-N3 7-NH2.
Orexin Receptor Antagonists
Research indicates that 5-azaspiro[2.4]heptane derivatives act as bioisosteres for piperidines in Orexin receptor antagonists (for insomnia/addiction). The spiro scaffold alters the vector of the basic nitrogen, potentially improving metabolic stability by reducing the rate of N-oxidation or dealkylation.
References
-
Vertex Pharmaceuticals. (2015). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[8] US Patent 8,927,739. Link (Note: Describes related 6-COOH scaffold synthesis logic).
- Daiichi Sankyo Co., Ltd. (1998). Sitafloxacin Intermediate Synthesis.
-
Thieme Chemistry. (2011). Synthesis of Heteraspiro[2.4]heptanes.[8][9] Synthesis Journal. Link
-
PubChem. (2025). 5-Benzyl-5-azaspiro[2.4]heptan-7-one Compound Summary. National Library of Medicine. Link
Sources
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